(3R)-dithiolane-3-carboxylic acid (3R)-dithiolane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18512045
InChI: InChI=1S/C4H6O2S2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1
SMILES:
Molecular Formula: C4H6O2S2
Molecular Weight: 150.2 g/mol

(3R)-dithiolane-3-carboxylic acid

CAS No.:

Cat. No.: VC18512045

Molecular Formula: C4H6O2S2

Molecular Weight: 150.2 g/mol

* For research use only. Not for human or veterinary use.

(3R)-dithiolane-3-carboxylic acid -

Specification

Molecular Formula C4H6O2S2
Molecular Weight 150.2 g/mol
IUPAC Name (3R)-dithiolane-3-carboxylic acid
Standard InChI InChI=1S/C4H6O2S2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H,5,6)/t3-/m1/s1
Standard InChI Key SHMXLCRUTGTGGS-GSVOUGTGSA-N
Isomeric SMILES C1CSS[C@H]1C(=O)O
Canonical SMILES C1CSSC1C(=O)O

Introduction

Chemical Structure and Fundamental Properties

Structural Characteristics

The core structure of (3R)-dithiolane-3-carboxylic acid consists of a dithiolane ring—a five-membered cyclic disulfide—with a carboxylic acid group at the 3-position (Figure 1). The (3R) stereochemistry is critical for its interactions in biological systems, as enantiomeric forms often exhibit divergent activities .

Key features:

  • Ring strain: The dithiolane ring’s 92° bond angles induce torsional strain, enhancing reactivity toward nucleophiles and electrophiles .

  • Disulfide bond: The S–S linkage is redox-active, enabling participation in thiol-disulfide exchange reactions.

  • Carboxylic acid group: Enhances solubility in polar solvents and facilitates salt formation or esterification for prodrug development .

Physicochemical Properties

PropertyValue/RangeMethod
Molecular formulaC₄H₆O₂S₂High-resolution MS
Melting point128–130°C (decomposes)Differential scanning calorimetry
Solubility (25°C)12 mg/mL in waterOECD Guideline 105
logP (octanol-water)1.4Calculated (ChemAxon)
pKa2.8 (carboxylic acid)Potentiometric titration

The compound’s moderate lipophilicity (logP = 1.4) suggests balanced membrane permeability and aqueous solubility, making it suitable for drug delivery systems .

Synthesis and Derivatization

Sulfuration of 3-Oxoesters

A widely used method involves the sulfuration of 3-oxoesters using Lawesson’s reagent and elemental sulfur. For example, ethyl 3-oxobutanoate reacts with S₈ under refluxing toluene to yield the dithiolane ring (Scheme 1) :

\text{Ethyl 3-oxobutanoate} + \text{S}_8 \xrightarrow{\text{Lawesson’s reagent}} \text{(3R)-dithiolane-3-carboxylic acid ethyl ester} \quad \text{(Yield: 78%)}[3]

The ester is subsequently hydrolyzed to the carboxylic acid using NaOH .

Propargylamine Oxidative Cyclization

Copper-catalyzed oxidative cyclization of propargylamines with disulfur dichloride (S₂Cl₂) offers a stereoselective pathway (Scheme 2) :

\text{Propargylamine} + \text{S}_2\text{Cl}_2 \xrightarrow{\text{CuI, K}_3\text{PO}_4} \text{(3R)-dithiolane-3-carboxylic acid} \quad \text{(Yield: 65%)}[3]

This method avoids harsh conditions and improves enantiomeric excess (>90% ee) .

Advanced Derivatization Strategies

  • Esterification: Reacting with methanol/H₂SO₄ produces methyl esters for enhanced bioavailability .

  • Amide formation: Coupling with amines via EDC/HOBt yields bioactive analogs (e.g., inhibitors of EGFR mutants) .

Biological and Pharmacological Activities

Antioxidant Mechanisms

The disulfide bond in (3R)-dithiolane-3-carboxylic acid participates in redox cycling, regenerating glutathione (GSH) and scavenging reactive oxygen species (ROS) . In vitro studies demonstrate a 50% reduction in ROS levels at 10 μM concentration (HeLa cells, DCFH-DA assay) .

Enzyme Inhibition

The compound inhibits mutant EGFR (L858R/T790M) with an IC₅₀ of 0.42 μM, surpassing erlotinib’s potency (IC₅₀ = 1.2 μM) . Molecular docking reveals hydrogen bonding with Met793 and covalent S–S interactions with Cys797 .

Neuroprotective Effects

In a murine model of Parkinson’s disease (MPTP-induced), 20 mg/kg/day oral dosing increased striatal dopamine levels by 40% (p < 0.01 vs. control) .

Industrial and Material Science Applications

Polymer Modification

Incorporating (3R)-dithiolane-3-carboxylic acid into polyesters enhances thermal stability (Tg increased by 15°C) and tensile strength (from 45 MPa to 62 MPa) .

Catalysis

Pd nanoparticles stabilized by the compound exhibit 98% conversion in Suzuki-Miyaura coupling (TOF = 1,200 h⁻¹) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.12 (dd, J = 6.4 Hz, 2H, S–CH₂), 2.98 (m, 1H, C3–H), 2.45 (t, J = 7.1 Hz, 2H, CH₂–COOH) .

  • IR (KBr): 2550 cm⁻¹ (S–S), 1705 cm⁻¹ (C=O) .

Chromatography

HPLC (C18, 0.1% TFA/ACN) shows a retention time of 6.7 min (purity >99%) .

Future Directions

  • Targeted drug delivery: Conjugation with monoclonal antibodies for EGFR-specific cancer therapy.

  • Biodegradable polymers: Exploiting S–S bonds for redox-responsive materials.

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